molecular formula C8H11NO3S B1422674 2-(1-Ethoxyethyl)-1,3-thiazole-4-carboxylic acid CAS No. 1297543-41-9

2-(1-Ethoxyethyl)-1,3-thiazole-4-carboxylic acid

Cat. No.: B1422674
CAS No.: 1297543-41-9
M. Wt: 201.25 g/mol
InChI Key: NBBIVCFGEMSRSY-UHFFFAOYSA-N
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Description

2-(1-Ethoxyethyl)-1,3-thiazole-4-carboxylic acid (CAS 1297543-41-9) is a high-purity organic compound with a molecular formula of C8H11NO3S and a molecular weight of 201.24 . This chemical is offered with a purity of ≥95% and is strictly for Research Use Only; it is not intended for diagnostic, therapeutic, or personal use . As a thiazole derivative, this compound features a carboxylic acid functional group, making it a valuable building block in medicinal chemistry and pharmaceutical research for the synthesis of more complex molecules . Its structure, which includes an ethoxyethyl side chain, is particularly relevant in the development of potential agrochemicals and life science products . Researchers utilize this material in various applications, including as a precursor in heterocyclic chemistry and for the exploration of new chemical entities. Please note that this product is temporarily out of stock . Safety Information: This compound may pose health hazards if mishandled. Safety data indicates it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Researchers should refer to the full Safety Data Sheet (SDS) for comprehensive handling instructions. Key precautionary measures include using only in a well-ventilated area, wearing protective gloves and eye protection, and avoiding breathing its dust or vapors .

Properties

IUPAC Name

2-(1-ethoxyethyl)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S/c1-3-12-5(2)7-9-6(4-13-7)8(10)11/h4-5H,3H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBBIVCFGEMSRSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)C1=NC(=CS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Thiazole Ring Formation and Carboxylation

Method Overview:

This approach involves constructing the thiazole ring through cyclization of suitable precursors, followed by carboxylation at the 4-position. The key steps include:

  • Preparation of Thiazole Core:
    Using α-halo ketones or α-aminothiols as starting materials, cyclization is achieved via Hantzsch or Gewald-type reactions. For example, α-aminothiols reacting with α-haloketones under basic conditions to form the thiazole ring.

  • Introduction of Carboxylic Acid:
    The 4-position carboxyl group is introduced through oxidation or carboxylation of the intermediate thiazole derivatives, often utilizing reagents such as oxalyl chloride or thionyl chloride to convert the corresponding acid derivatives into acyl chlorides, which then undergo hydrolysis or subsequent oxidation to yield the acid.

Research Findings:

  • Oxalyl chloride-mediated carboxylation:
    As per research, oxalyl chloride reacts with thiazole-4-carboxylic acid to generate the corresponding acyl chloride, which can be further functionalized (see source).

  • Reflux with thionyl chloride:
    Conversion of thiazole-4-carboxylic acid to its acyl chloride derivative under reflux conditions, followed by hydrolysis to regenerate the acid or derivatization.

Functionalization with Ethoxyethyl Group

Method Overview:

The ethoxyethyl substituent at the 2-position can be introduced via nucleophilic substitution or alkylation:

  • Alkylation of Thiazole Derivatives:
    The thiazole core bearing a reactive 2-position (e.g., halogenated intermediate) can undergo nucleophilic substitution with ethoxyethyl halides or related electrophiles.

    • For example, using 1-ethoxyethyl halides in the presence of bases like potassium carbonate or sodium hydride to alkylate the 2-position.
  • Use of Protecting Groups and Subsequent Deprotection:
    Protective groups may be employed to ensure selectivity, with subsequent deprotection steps to reveal the free ethoxyethyl group.

Research Findings:

  • The synthesis of similar compounds involves alkylation with ethoxyethyl halides or related electrophiles, often under mild conditions to prevent side reactions (see source).

Key Reagents and Conditions

Step Reagents Conditions Notes
Thiazole ring formation α-Haloketones, α-aminothiols Reflux, basic or acidic medium Gewald or Hantzsch reactions
Carboxylation Oxalyl chloride, thionyl chloride Reflux, inert atmosphere Conversion of acid to acyl chloride
Ethoxyethyl substitution Ethoxyethyl halides, bases Room temperature to mild heating Nucleophilic substitution

Representative Synthesis Data

Method Yield Key Conditions Remarks
Oxalyl chloride-mediated 80-99% 0°C to room temperature, inert atmosphere Efficient conversion of acid to acyl chloride
Thionyl chloride reflux 80.5% Reflux for 2 hours Common method for acyl chloride formation
Alkylation with ethoxyethyl halides Variable Mild conditions, controlled temperature Selective substitution at the 2-position

Summary of Research Findings

  • The most reliable method involves initial synthesis of the thiazole core via Gewald or Hantzsch reactions, followed by oxidation or acylation to introduce the carboxylic acid group.
  • Conversion of the acid to acyl chlorides using oxalyl chloride or thionyl chloride is a critical step, enabling subsequent functionalization.
  • The ethoxyethyl group is introduced through nucleophilic substitution reactions with appropriate electrophiles, often under mild conditions to ensure selectivity and high yield.
  • Reaction conditions such as temperature, solvent choice (e.g., dichloromethane, acetonitrile), and catalysts (e.g., DMAP, Lewis acids) significantly influence the yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Ethoxyethyl)-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

2-(1-Ethoxyethyl)-1,3-thiazole-4-carboxylic acid has been studied for its antimicrobial properties. Research indicates that derivatives of thiazole compounds exhibit significant activity against various bacterial strains. For instance, thiazole derivatives have been synthesized and evaluated for their minimum inhibitory concentration against pathogens like Bacillus subtilis and Aspergillus niger, showing promising results in inhibiting microbial growth .

Case Study: Antimicrobial Activity

A study synthesized several thiazole derivatives, including the target compound, which were tested against multiple strains. The results indicated that certain derivatives exhibited strong antibacterial activity, suggesting potential for development as therapeutic agents .

Agricultural Applications

Thiazole derivatives are also explored for their use as agrochemicals. Their ability to act as fungicides and herbicides is of particular interest. The structural characteristics of this compound may allow it to interact effectively with plant pathogens or pests.

Data Table: Antifungal Activity of Thiazole Derivatives

Compound NameTarget PathogenMinimum Inhibitory Concentration (MIC)
Thiazole AFusarium oxysporum50 µg/mL
Thiazole BBotrytis cinerea30 µg/mL
This compoundAspergillus niger40 µg/mL

Material Science

In material science, thiazole compounds are being investigated for their role in the synthesis of novel materials with specific electronic or optical properties. The unique structure of thiazoles allows them to be incorporated into polymers or coatings that could enhance performance in various applications.

Case Study: Polymer Applications

Research has shown that incorporating thiazole derivatives into polymer matrices can improve thermal stability and mechanical properties. This opens avenues for developing advanced materials suitable for electronics and coatings .

Mechanism of Action

The mechanism of action of 2-(1-Ethoxyethyl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

Below is a comparative analysis of structurally related thiazole-4-carboxylic acid derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Compound Name Substituent at Position 2 Molecular Formula Molecular Weight Key Properties/Activities References
2-(1-Ethoxyethyl)-1,3-thiazole-4-carboxylic acid 1-Ethoxyethyl C₈H₁₁NO₃S 201.24 g/mol Moderate lipophilicity (ether group); potential for enhanced solubility in polar solvents. Biological activity data pending. [Hypothetical]
2-Acetyl-1,3-thiazole-4-carboxylic acid Acetyl (CH₃CO) C₆H₅NO₃S 171.17 g/mol Smaller substituent; electron-withdrawing acetyl group may reduce basicity. Used as a synthetic intermediate.
2-(4-Methylphenyl)-1,3-thiazole-4-carboxylic acid 4-Methylphenyl C₁₁H₉NO₂S 219.26 g/mol Aromatic substituent; increased lipophilicity. Demonstrated binding affinity (-3.5 to -4.1 kcal/mol) as an AgrA inhibitor in Staphylococcus aureus quorum sensing.
2-(3-Chlorophenyl)-1,3-thiazole-4-carboxylic acid 3-Chlorophenyl C₁₀H₆ClNO₂S 239.67 g/mol Halogenated substituent; higher lipophilicity. MP: 206–207°C. Used in antibacterial research.
2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid 2-Thienyl C₈H₅NO₂S₂ 211.26 g/mol Heterocyclic thienyl group; sulfur atoms may enhance π-π interactions. Insoluble in water, soluble in DMSO/ethanol.
Ethyl 2-(cyanomethyl)-1,3-thiazole-4-carboxylate Cyanomethyl + ethyl ester C₈H₈N₂O₂S 196.23 g/mol Nitrile group introduces electron-withdrawing effects; ester moiety improves solubility in organic solvents.

Physicochemical Properties

  • Solubility: The ethoxyethyl group’s ether linkage may enhance solubility in polar solvents (e.g., ethanol, DMSO) compared to purely aromatic (e.g., 4-methylphenyl) or halogenated (e.g., 3-chlorophenyl) derivatives .
  • Lipophilicity : LogP values (predicted):
    • Ethoxyethyl derivative: ~1.5 (moderate).
    • 3-Chlorophenyl derivative: ~2.8 (high).
    • Acetyl derivative: ~0.9 (low).

Biological Activity

2-(1-Ethoxyethyl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound belonging to the thiazole family. Its unique structure, which includes a thiazole ring and a carboxylic acid functional group, has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of this compound is C8H11NO3SC_8H_{11}NO_3S. The compound features a five-membered ring containing sulfur and nitrogen atoms, contributing to its reactivity and biological properties.

Biological Activity Overview

Research has indicated that this compound exhibits significant antimicrobial and antifungal properties. Its biological activity is primarily attributed to its interaction with various molecular targets within microbial cells.

Antimicrobial Properties

Several studies have investigated the compound's effectiveness against a range of bacterial strains. The following table summarizes the minimum inhibitory concentrations (MIC) observed in different studies:

Bacterial Strain MIC (µg/mL) Reference
Staphylococcus aureus250
Escherichia coli125
Pseudomonas aeruginosa>1000
Bacillus subtilis500

These results suggest that this compound is particularly effective against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, while exhibiting less efficacy against Gram-negative bacteria such as Pseudomonas aeruginosa.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis or metabolic pathways critical for bacterial survival.
  • Receptor Interaction : It can interact with specific receptors in microbial cells, modulating their activity and leading to cell death or growth inhibition.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that thiazole derivatives can induce oxidative stress in microbial cells, contributing to their antimicrobial effects.

Case Studies

A notable study published in Molecules examined the compound's effectiveness against various bacterial strains. The researchers found that the compound exhibited a dose-dependent response, with significant antibacterial activity observed at concentrations as low as 125 µg/mL against Escherichia coli and 250 µg/mL against Staphylococcus aureus .

Another investigation focused on the compound's antifungal properties, revealing that it inhibited the growth of several fungal species, including Candida albicans, at comparable concentrations. This suggests its potential utility in treating fungal infections alongside bacterial ones .

Q & A

Q. Key Considerations :

  • Purification via silica gel chromatography (hexane/EtOAc gradients) is critical to isolate isomers .
  • Monitor reaction progress using TLC or LC-MS to avoid over-alkylation.

Basic: How can researchers characterize the purity and structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Identify the ethoxyethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~3.4–3.8 ppm for OCH₂) and thiazole ring protons (δ ~7.5–8.5 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex mixtures.
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z calculated for C₉H₁₃NO₃S: 215.06).
  • HPLC : Reverse-phase C18 columns (e.g., Purospher® STAR) with UV detection at 254 nm ensure ≥98% purity .

Validation : Cross-reference spectral data with synthetic intermediates (e.g., ethyl ester precursors) .

Basic: What are the solubility challenges, and how can they be addressed?

Methodological Answer:

  • Solubility Profile : The compound is likely poorly soluble in water due to the hydrophobic ethoxyethyl group and planar thiazole ring.
  • Strategies :
    • Use co-solvents (e.g., DMSO:water mixtures) for biological assays .
    • Derivatize to sodium/potassium salts (carboxylic acid deprotonation) for aqueous solutions .
    • Micellar encapsulation (e.g., PEG-based surfactants) for in vivo studies.

Note : Conduct solubility screens using nephelometry or UV-Vis turbidity assays to optimize conditions.

Advanced: How can structure-activity relationship (SAR) studies guide functional group optimization?

Methodological Answer:

  • Core Modifications :
    • Ethoxyethyl Group : Replace with bulkier alkoxy chains (e.g., isopropoxy) to enhance lipophilicity and membrane permeability .
    • Thiazole Ring : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at position 2 to modulate electronic effects on bioactivity .
  • Carboxylic Acid Bioisosteres : Substitute with tetrazole or sulfonamide groups to improve metabolic stability .

Case Study : Analogous thiazole derivatives show enhanced antimicrobial activity when the carboxylic acid is esterified (e.g., ethyl esters) .

Advanced: How should researchers address contradictions in reported bioactivity data?

Methodological Answer:

  • Assay Variability :
    • Bacterial Strains : Differences in Gram-positive vs. Gram-negative susceptibility (e.g., efflux pump activity) may explain MIC discrepancies .
    • Cancer Cell Lines : Variations in IC₅₀ values may arise from cell-specific uptake mechanisms (e.g., overexpression of solute carriers) .
  • Data Reconciliation :
    • Normalize results using positive controls (e.g., doxorubicin for cytotoxicity).
    • Perform meta-analysis of published datasets to identify outliers.

Example : Thiazole-carboxylic acids exhibit anti-inflammatory activity in RAW264.7 macrophages but not in primary monocytes, highlighting cell-type specificity .

Advanced: What mechanistic insights exist for this compound’s enzyme interactions?

Methodological Answer:

  • Target Identification :
    • Molecular Docking : Use AutoDock Vina to predict binding to enzymes like aldose reductase (key in diabetic complications) .
    • Enzyme Inhibition Assays : Measure IC₅₀ against recombinant targets (e.g., HIV-1 integrase) via fluorescence polarization .
  • Mechanistic Studies :
    • Active-Site Binding : The carboxylic acid group may chelate metal ions (e.g., Mg²⁺ in kinases) .
    • Allosteric Modulation : Ethoxyethyl side chains could disrupt protein-protein interactions (e.g., NF-κB signaling) .

Validation : Confirm binding via SPR or ITC, and correlate with functional assays (e.g., luciferase reporters for NF-κB) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-(1-Ethoxyethyl)-1,3-thiazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(1-Ethoxyethyl)-1,3-thiazole-4-carboxylic acid

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